1,3-Dimethylbicyclo[1.1.0]butane
Description
Significance of Strained Carbocycles in Organic Chemistry
Strained carbocycles, such as those in the bicyclo[1.1.0]butane family, are high-energy molecules that hold significant importance in organic chemistry. researchgate.net Their inherent ring strain, a result of distorted bond angles and lengths, makes them highly reactive and thus valuable as intermediates in chemical synthesis. nih.govsparknotes.com The energy released during the opening of these strained rings can drive reactions to form a variety of more complex and useful molecular scaffolds. rsc.orgnih.gov This "strain-release" reactivity is a powerful tool for constructing diverse molecular architectures, including those with congested stereocenters and unique three-dimensional shapes. rsc.orgrsc.org
The unique structural and reactivity features of strained carbocycles have led to their increasing use in various fields. researchgate.net For instance, their rigid structures can impart desirable physical properties to materials, such as mechanical stability. nih.gov In recent years, a resurgence of interest in strained carbocycles has been fueled by their potential as bioisosteres—substitutes for common chemical groups in biologically active molecules—and their high content of sp3-hybridized carbon atoms, a desirable feature in modern drug discovery. rsc.orgchinesechemsoc.org
Historical Evolution of Bicyclo[1.1.0]butane Research
The journey of bicyclo[1.1.0]butane research began in 1959 with the first synthesis of a BCB derivative by Wiberg and Ciula. rsc.orgchinesechemsoc.org This initial breakthrough involved treating ethyl 3-bromocyclobutane-1-carboxylate with a strong base to induce an intramolecular cyclization. rsc.org A few years later, in 1963, the parent, unsubstituted bicyclo[1.1.0]butane was synthesized, and it was also observed as a minor product in the photolysis of 1,3-butadiene (B125203). rsc.orgacs.org
For a considerable period, bicyclo[1.1.0]butanes were largely regarded as laboratory curiosities due to their high reactivity and the challenges associated with their synthesis and handling. rsc.org However, the past few decades have witnessed a significant shift in this perception. Advances in synthetic methodologies have made BCBs more accessible, and a deeper understanding of their reactivity has unlocked their potential as versatile synthetic building blocks. rsc.orgresearchgate.net Modern research has focused on developing new ways to prepare, functionalize, and utilize BCBs in strain-release transformations, positioning them as powerful tools in organic synthesis and even in bioconjugation chemistry. rsc.orgrsc.org
Structural Peculiarities of 1,3-Dimethylbicyclo[1.1.0]butane
The structure of bicyclo[1.1.0]butane and its derivatives, including this compound, is characterized by a highly puckered, butterfly-like geometry. pitt.edu This arrangement results in significant ring strain, estimated to be around 66 kcal/mol for the parent system. nih.gov A key feature of this structure is the "inverted" geometry at the bridgehead carbons (C1 and C3), where all four substituents on each of these carbons are located in the same hemisphere. pitt.edu
The central C1-C3 bond in bicyclo[1.1.0]butanes is particularly noteworthy. While formally a single bond, it exhibits characteristics of a double bond, often referred to as having olefinic character. rsc.orgpitt.edu This is due to the significant p-character of the orbitals forming this bond. The length of this central bond is influenced by the substituents at the bridgehead positions; bulkier groups can cause an elongation of this bond and a change in the interflap angle of the bicyclic system. pitt.edu
Compound Information
| Compound Name | Molecular Formula | CAS Registry Number |
|---|---|---|
| This compound | C6H10 | 930-25-6 nist.govnih.gov |
| Bicyclo[1.1.0]butane | C4H6 | 157-33-5 |
| Ethyl 3-bromocyclobutane-1-carboxylate | C7H11BrO2 | Not available |
| 1,3-Butadiene | C4H6 | 106-99-0 |
Structure
3D Structure
Properties
CAS No. |
930-25-6 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
IUPAC Name |
1,3-dimethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C6H10/c1-5-3-6(5,2)4-5/h3-4H2,1-2H3 |
InChI Key |
IGAOOQCFXPSZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C2)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1,3 Dimethylbicyclo 1.1.0 Butane
Strain-Release Transformations
The high degree of ring strain in 1,3-dimethylbicyclo[1.1.0]butane is a primary driver of its chemical reactivity. chinesechemsoc.org This stored energy can be released through various transformations that involve the cleavage of one or more of the strained bonds in the bicyclic system. researchgate.net
Central C–C Bond Cleavage Mechanisms
The central C1-C3 bond in bicyclo[1.1.0]butanes is notably weak and possesses significant p-character, making it susceptible to cleavage. nih.govox.ac.uk This cleavage can be initiated through several mechanisms, including thermal activation, photocatalysis, and reactions with electrophiles or radicals. researchgate.netacs.org For instance, energy transfer photocatalysis can lead to the cleavage of the central C-C bond, forming a diradical intermediate. acs.org Similarly, reactions with certain electrophiles can proceed via the formation of a cyclobutyl cation intermediate after the initial ring opening. chinesechemsoc.org In the context of cycloaddition reactions, the central bond can react in a manner reminiscent of a π-bond. researchgate.net
Energetic Driving Forces for Ring Opening
The principal energetic driving force for the ring-opening reactions of this compound is the substantial strain energy inherent in its bicyclic structure. chinesechemsoc.orgresearchgate.net The release of this strain provides a significant thermodynamic incentive for reactions that lead to less strained products, such as cyclobutane (B1203170) derivatives. researchgate.net The strain energy of the parent bicyclo[1.1.0]butane is approximately 66 kcal/mol. nih.gov This high internal energy lowers the activation barriers for a variety of transformations, enabling reactions to occur under relatively mild conditions. researchgate.net The hydrogenation of this compound to form 1,3-dimethylcyclobutane is an example of a reaction driven by this strain release. nist.gov
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, represent an important class of transformations for bicyclo[1.1.0]butanes. nih.gov While their use in such processes has been historically less explored compared to stepwise additions, recent studies have highlighted their utility. nih.govox.ac.uk
Alder-Ene Reactions of Bicyclo[1.1.0]butanes
Bicyclo[1.1.0]butanes can participate as the "ene" component in Alder-ene reactions with suitable "enophiles" like strained alkenes and alkynes. nih.govacs.org These reactions are driven by the release of ring strain and result in the formation of substituted cyclobutenes. acs.org For example, this compound has been shown to react with benzyne (B1209423) to yield the ene product, 1,3-dimethyl-3-phenylcyclobutene. acs.org
There has been considerable discussion regarding whether the Alder-ene reactions of bicyclo[1.1.0]butanes proceed through a concerted or a stepwise mechanism. nih.govacs.org While some reactions may involve diradical or ionic intermediates in a stepwise fashion, recent computational and experimental studies provide strong support for a concerted, albeit often asynchronous, pathway for many Alder-ene reactions of these compounds. nih.govacs.org An asynchronous concerted mechanism implies that while the reaction occurs in a single step, the bond-forming and bond-breaking events are not simultaneous. acs.org For instance, in the reaction with cyclopropenes, the C-C bond formation between the cyclopropene (B1174273) and the bridgehead carbon of the bicyclo[1.1.0]butane is advanced compared to the C-H bond breaking and formation. nih.govacs.org Evidence against a stepwise nucleophilic attack in certain cases includes the lack of deuterium (B1214612) incorporation when the reaction is performed in the presence of D₂O. acs.org
The electronic nature of the substituents on the bicyclo[1.1.0]butane ring can significantly influence the rate and outcome of Alder-ene reactions. nih.govresearchgate.net Competition experiments have revealed that the presence of electron-withdrawing groups on the bicyclo[1.1.0]butane can dramatically retard the reaction rate. nih.govacs.org Conversely, electron-rich arenes on the bicyclo[1.1.0]butane generally lead to higher yields of the ene products. acs.org This suggests that electronic effects play a crucial role in the transition state of the reaction. nih.gov For example, a Hammett study on the reaction of BCBs with cyclopropenes showed a significant rate decrease with electron-withdrawing substituents on an aryl group at the bridgehead position. chemrxiv.org
Interactive Data Tables
Table 1: Effect of Substituents on the Relative Rate of Alder-Ene Reaction
| Substituent (X) | Hammett Constant (σ) | log(kₓ/kₕ) |
| OMe | -0.27 | -0.05 |
| Me | -0.17 | -0.04 |
| H | 0 | 0 |
| Cl | 0.23 | -0.6 |
| CF₃ | 0.54 | -1.5 |
Data derived from competition experiments between vinyl diazo compounds and pairs of BCB amide substrates with different aryl groups at the C3 position. The results show a dramatic retardation of the reaction rate for electron-withdrawing substituents. acs.org
Cycloaddition Reactions
The reactivity of this compound extends to various cycloaddition reactions, where it can act as a formal 2σ-electron component.
Formal [2σ+2π] cycloadditions of bicyclo[1.1.0]butanes (BCBs), including this compound, with various π-systems provide a direct route to constructing bicyclo[2.1.1]hexane frameworks. rsc.orgdiva-portal.orgacs.org These reactions typically involve the cleavage of the central C-C σ-bond of the bicyclobutane and the π-bond of the reaction partner.
Recent studies have demonstrated the use of a strongly oxidizing acridinium (B8443388) organophotocatalyst to facilitate the formal [2σ+2π] cycloaddition between BCBs and alkenes or aldehydes. diva-portal.orgacs.org This photocatalytic oxidative activation of BCBs represents a departure from the more common strain-release nucleophilic addition and reductive activation pathways. diva-portal.org The reaction mechanism and regioselectivity are influenced by the electronic properties of both the bicyclobutane and the alkene. diva-portal.org For example, the reaction of a ketone-substituted BCB with styrene, using 4CzIPN as a photocatalyst, yielded the corresponding bicyclo[2.1.1]hexane. diva-portal.org
Furthermore, a hexafluoroisopropanol (HFIP)-promoted formal [2σ+2π] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones has been developed. rsc.org In this process, HFIP serves multiple roles as a hydrogen-bond activator for both substrates, a stabilizer for carbocation intermediates, and a co-solvent, leading to the formation of bicyclo[2.1.1]hexanes with high diastereoselectivity under mild conditions. rsc.org Lewis acids such as titanium and cobalt have also been shown to catalyze formal [2σ+2π] cycloadditions of BCBs with 2-azadienes and other partners. researchgate.net
The reaction of this compound with benzyne has been reported to yield 1,3-dimethyl-3-phenylcyclobutene, an ene synthesis product. acs.org Similarly, reactions with dimethyl acetylenedicarboxylate (B1228247) and acrylonitrile (B1666552) at room temperature also produce ene products. acs.org
Intramolecular cycloadditions involving the this compound framework have been explored, particularly in the context of pericyclic cascade reactions. For instance, N-allylated and N-propargylated (bicyclo[1.1.0]butylmethyl)amines can undergo diastereoselective pericyclic cascades to form novel spirocyclic and tricyclic pyrrolidine (B122466) heterocycles through formal ene or [2+2] pathways. acs.org The outcome of these intramolecular processes can be influenced by the nature of the tethered unsaturated moiety. pitt.edu For example, while N-allyl amides of bicyclo[1.1.0]butanes tend to give formal ene products, cinnamyl amides participate in intramolecular cycloaddition reactions. pitt.edu These reactions are believed to proceed through radical intermediates. pitt.edu
Transition Metal-Catalyzed Transformations
Transition metals play a crucial role in mediating a variety of transformations of this compound and related bicyclo[1.1.0]butane derivatives, primarily by facilitating the cleavage of the strained C-C bonds.
Rhodium(I) complexes are effective catalysts for the cycloisomerization of bicyclo[1.1.0]butanes. nih.govnih.gov These reactions often proceed through the formation of a rhodium carbene intermediate. nih.gov The proposed mechanism involves the oxidative addition of the Rh(I) catalyst across the central σ-bond of the bicyclo[1.1.0]butane to form a rhodacyclobutane intermediate. nih.gov This intermediate can then rearrange to a metal carbene, which can be trapped intramolecularly by a suitably positioned substituent, such as an N-allyl group, before it isomerizes to a 1,3-butadiene (B125203). nih.gov
The choice of ligand on the rhodium catalyst can influence the reaction pathway. nih.gov For example, the use of dppe as a ligand in 1,4-dioxane (B91453) at 120 °C has been shown to be effective for the Rh(I)-catalyzed rearrangement of a bicyclo[1.1.0]butyl-substituted dihydroquinoline. nih.gov These cycloisomerizations can lead to the formation of diverse heterocyclic structures, such as cyclopropane-fused pyrrolidines and azepines. nih.gov
Table 1: Rhodium(I)-Catalyzed Cycloisomerization of BCB-dihydroquinoline
| Entry | Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | dppe | 1,4-dioxane | 120 | 30 | 77 (isolated) |
| 2 | dppe | 1,4-dioxane | 80-90 | 60 | 46-53 |
| 3 | - | - | - | - | - |
Data sourced from a study on the Rh(I)-catalyzed rearrangement of a bench-stable BCB-dihydroquinoline. nih.gov
Copper catalysts have been utilized in addition reactions involving bicyclo[1.1.0]butane derivatives. For instance, copper-catalyzed "click" cyclization of a bicyclobutane bearing an alkyne functionality with azide (B81097) substrates has been demonstrated. nih.gov Enantioselective synthesis of cyclobutanes can be achieved through a sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition. dntb.gov.ua
Besides rhodium and copper, other transition metals have been employed in cascade reactions of bicyclo[1.1.0]butanes. nih.gov Group 9 and 10 metals, in general, are known to catalyze the isomerization of bicyclo[1.1.0]butanes through a pathway distinct from that of Ag(I), which is thought to involve initial cleavage of a lateral C-C bond. nih.gov Transition-metal-mediated cascade reactions can lead to complex molecular architectures, such as the formation of C,C-dicyclopropylmethylamines through a double C,C-σ-bond insertion into bicyclobutanes. nih.gov
Photochemical Reactivity
The study of the photochemical behavior of this compound reveals intricate processes involving excited states, leading to various isomerization products.
Excited States and Their Characterization
Theoretical calculations have been instrumental in understanding the excited states of bicyclo[1.1.0]butane and its derivatives. nih.gov These studies, employing various theoretical methods and basis sets, have shown good agreement with experimental excitation energies in the gas phase. nih.gov The photochemistry of these compounds is explained by the mixing of antibonding valence character into the solution-phase excited states. nih.gov This mixing facilitates bond-breaking and the formation of a conical intersection intermediate, which is crucial for understanding the subsequent photochemical reactions. nih.gov For instance, the photoexcited reaction pathway from gauche-1,3-butadiene to bicyclobutane is thought to proceed via a conical intersection. researchgate.net
Photoisomerization Processes
The photoisomerization of bicyclo[1.1.0]butanes can lead to a variety of products. For example, the irradiation of highly alkylated nonplanar 1,3-dienes can result in the formation of bicyclobutanes. researchgate.net Theoretical studies have explored the concerted conrotatory, concerted disrotatory, and nonconcerted isomerization pathways of bicyclo[1.1.0]butane to 1,3-butadiene, with calculated energy barriers of approximately 42, 56, and 116 kcal/mol, respectively. researchgate.net The specific pathways and products are influenced by the substitution pattern on the bicyclobutane ring.
Photocatalytic Oxidative Activation
Recent research has demonstrated the photocatalytic oxidative activation of bicyclo[1.1.0]butanes. acs.orgdiva-portal.orgdiva-portal.org This method utilizes a strongly oxidizing acridinium organophotocatalyst under visible light to achieve a formal [2σ+2π] cycloaddition with alkenes or aldehydes. acs.orgdiva-portal.orgdiva-portal.org This process leads to the formation of valuable bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane scaffolds. acs.orgdiva-portal.org The mechanism is dictated by the identities of the bicyclo[1.1.0]butane and the alkene, resulting in regiodivergent pathways with high selectivity. acs.orgdiva-portal.orgdiva-portal.org Mechanistic investigations, including electrochemical, photophysical, and radical trapping studies, support the proposed oxidative mechanisms. acs.orgdiva-portal.org For instance, the reaction of a ketone-substituted bicyclo[1.1.0]butane with allyl alcohol in the presence of a photocatalyst and light yields an ether, consistent with the formation of a photoredox-generated radical cation intermediate. acs.orgdiva-portal.org
Thermal Rearrangements and Isomerizations
The high strain energy of the bicyclo[1.1.0]butane ring system makes it susceptible to thermal rearrangements and isomerizations.
Kinetics of Thermal Ionization
The thermal ionization of this compound has been studied over a range of temperatures and pressures. The reaction was found to be first-order, with rate constants determined at various temperatures. acs.org The primary product of this thermal rearrangement is 2,3-dimethyl-1,3-butadiene. acs.org
Below is a table summarizing the first-order rate constants for the thermal ionization of this compound at different temperatures. acs.org
| Temperature (°C) | Rate Constant (sec⁻¹) |
| 249.6 | Value not provided in source |
| 257.6 | Value not provided in source |
| Higher Temperatures | Runs up to three half-lives |
The provided source mentions that rate constants were determined at six temperatures between 249.6-297.8°C, but does not explicitly list all the values. acs.org
Rearrangement Pathways to Cyclobutene (B1205218) Derivatives
While the primary thermal rearrangement product of this compound is a butadiene derivative, rearrangements to cyclobutene derivatives are also possible, particularly in substituted bicyclo[1.1.0]butane systems. The thermal valence isomerization of bicyclo[1.1.0]butane systems to cyclobutenes is generally limited to tricyclic systems where the substituents at the 2 and 4 positions are connected. thieme-connect.de The nature of the substituents at the bridgehead positions can significantly influence the temperature at which isomerization occurs. For example, a 1,3-diphenyl-substituted 2,2-dimethylbicyclo[1.1.0]butane isomerizes at 130°C, whereas the 1,3-dimethyl derivative requires temperatures above 280°C. uu.nl
Skeletal Isomerizations in Heteroatom Analogues
While research on skeletal isomerizations of this compound itself is not extensively detailed in the provided results, studies on heteroatom analogues provide valuable insights into the mechanistic possibilities. For instance, the thermal isomerization of 2-chalcogena-1,3,4-trisilacyclobutenes has been suggested based on NMR data. researchgate.net A notable example is the equilibrium between a bis-adamantane-spiro-fused 1,3-bis(triisopropylsilyl)-1,3-disilabicyclo[1.1.0]butane and its corresponding 2,3-bis(triisopropylsilyl)-1,3-disilabuta-1,3-diene, which exists in a 1:19 ratio. researchgate.netbohrium.com This indicates a preference for the diene structure in this particular system. researchgate.netbohrium.com Furthermore, studies on 2-phospha-4-silabicyclo[1.1.0]butane, an analogue of bicyclobutane, have shown that the monocyclic 1,2-dihydro-1,2-phosphasiletes are the thermodynamically favored products of isomerization, in contrast to the preference for the 1,3-butadiene structure in the hydrocarbon equivalent. researchgate.net
Polar Reactivity
The polar reactivity of this compound and its derivatives is a cornerstone of its synthetic utility, enabling the formation of a diverse array of functionalized cyclobutane structures.
The strained central bond of bicyclo[1.1.0]butanes is susceptible to attack by nucleophiles. This reactivity has been harnessed to generate complex molecular scaffolds. researchgate.net For instance, organocopper reagents undergo conjugate addition to 1-arylsulfonylbicyclobutanes. dntb.gov.ua Similarly, lithium aluminum hydride reduction of these compounds proceeds via nucleophilic addition. researchgate.net The stereochemistry of these additions is a subject of interest, with studies focusing on the atomic motions and protonation stereochemistry during the reaction. dntb.gov.ua In some cases, the addition of nucleophiles can be directed by Lewis acids. For example, the reaction of bicyclo[1.1.0]butyl boronate complexes with nucleophiles can lead to α-selective ring-opening. dntb.gov.ua
A key application of this reactivity is the synthesis of functionalized cyclobutanes. The general reaction pathway involves the cleavage of the central C1-C3 bond upon nucleophilic attack at a bridgehead carbon. This mode of activation has been extensively explored and stands in contrast to reductive activation or energy transfer photocatalysis. diva-portal.org
Electrophilic additions to this compound also proceed with the cleavage of the strained central bond. The p-character of this bond allows it to react with electrophiles in a manner analogous to the cyclopropanation of alkenes. chemrxiv.org For example, the addition of dichlorocarbene (B158193) and dibromocarbene to 1,3-disubstituted bicyclo[1.1.0]butanes yields the corresponding dihalosubstituted bicyclo[1.1.1]pentanes. chemrxiv.orgnih.gov However, the highly electrophilic nature of difluorocarbene appears to alter the reaction's course, favoring the formation of bicyclo[1.1.1]pentane derivatives over the diene products that are typically observed with less electrophilic carbenes. chemrxiv.org
The reaction of this compound with electrophiles like benzyne, dimethyl acetylenedicarboxylate, and acrylonitrile leads to the formation of ene synthesis products. acs.org For instance, benzyne reacts to form 1,3-dimethyl-3-phenylcyclobutene. acs.org The reaction with hydrogen bromide is another example of an electrophilic addition that results in the formation of a four-membered ring. acs.org
Radical-Mediated Transformations
The high strain energy of this compound also makes it susceptible to radical-mediated reactions, which often involve the formation of a radical cation intermediate.
The single-electron oxidation of bicyclo[1.1.0]butanes, including derivatives of this compound, can be achieved through photoredox catalysis to generate bicyclo[1.1.0]butyl radical cations. nih.gov These radical cations are key intermediates in a variety of transformations. acs.org The ease of oxidation is related to the degree of alkyl substitution on the bicyclo[1.1.0]butane framework. nih.gov The formation of these radical cations opens up new avenues for reactivity, distinct from the more established polar addition pathways. diva-portal.org The radical cation of this compound has been the subject of theoretical and experimental studies to understand its electronic structure and properties. nih.gov
The involvement of radical intermediates in the reactions of this compound has been substantiated through radical trapping experiments. pitt.edu For example, in photocatalytic oxidative activation reactions, the addition of radical trapping agents like N-tBu-α-phenylnitrone (PBN) has provided evidence for the formation of radical cation intermediates. acs.org In the absence of other reactants, a PBN-adduct consistent with the trapping of the bicyclo[1.1.0]butane radical cation is observed. acs.org The presence of radical intermediates is also supported by the formation of specific products in the presence of trapping agents like 2,2,6,6-tetramethylpiperidinooxy (TEMPO). researchgate.net These experiments are crucial for elucidating the mechanistic pathways of these radical-mediated transformations. acs.orgresearchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods have been employed to study 1,3-dimethylbicyclo[1.1.0]butane, providing deep insights into its molecular properties.
High-level ab initio calculations have been utilized to determine the thermochemical properties of this compound. For instance, the Gaussian-4 (G4) and W1BD composite methods have been used to calculate the gas-phase standard state enthalpy of formation. acs.org These methods are known for their high accuracy in predicting thermochemical data for organic compounds. acs.org The isomerization of bicyclo[1.1.0]butane, a related parent compound, has been studied using ab initio calculations at both multiconfiguration and single-configuration levels of theory, providing insights into the reaction pathways. researchgate.net
Density Functional Theory (DFT) has been a powerful tool for investigating the electronic structure and reactivity of this compound. DFT calculations, such as those at the B3LYP/6-311+G* level, have been used to determine structural parameters of the parent bicyclo[1.1.0]butane. pitt.edu Furthermore, DFT has been employed to study the oxidative activation of bicyclo[1.1.0]butanes, indicating that the reactant complex of the radical cation with an alkene is more stable than the alternative complex, suggesting a facile electron transfer process. acs.org These computational studies have been instrumental in understanding the mechanistic details of reactions involving this class of compounds. acs.org
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by its highly strained framework, which leads to unusual bonding arrangements.
The bonding in bicyclo[1.1.0]butanes can be described using a Walsh-type orbital model. pitt.edu The bridgehead carbons in bicyclo[1.1.0]butane exhibit an inverted geometry, with all four substituents located in one hemisphere. pitt.edu This unique geometry results in significant p-character in the interbridgehead C–C bond, a feature that has been supported by computational investigations. acs.org This high p-character contributes to the diverse reactivity profile of bicyclo[1.1.0]butanes. acs.org
The central C1–C3 bond in bicyclo[1.1.0]butanes, including the 1,3-dimethyl derivative, possesses a unique combination of both σ and π characteristics. researchgate.net This dual character is a direct consequence of the severe bond angle distortion inherent in the bicyclic system. The olefinic character of this bridgehead bond has been extensively documented and is a key factor in the diverse reactivity of these compounds, allowing them to participate in reactions typically associated with both saturated and unsaturated systems. researchgate.netacs.org Theoretical studies have confirmed the significant π-character of this bond, which explains its ability to engage in pericyclic reactions and interactions with transition metals, nucleophiles, and electrophiles. researchgate.netpitt.edu
Potential Energy Surface (PES) Mapping
The potential energy surface (PES) for the isomerization of bicyclo[1.1.0]butane to buta-1,3-diene has been investigated using advanced computational methods. msu.edu These studies, employing techniques like the completely renormalized coupled-cluster method with non-iterative treatment of triple excitations (CR-CC(2,3)), provide a highly accurate description of the reaction profiles, including the identification of biradical transition states and intermediates. msu.edu By extrapolating from calculations with smaller basis sets, it is possible to predict the PES at a higher level of theory, such as with the cc-pVQZ basis set, with remarkable accuracy. msu.edu This approach also allows for the accurate prediction of complete basis set (CBS) limits at a reduced computational cost. msu.edu
Interactive Data Table: Calculated Enthalpies of Formation
Below is a table summarizing the calculated gas-phase standard state enthalpies of formation (ΔfH°(g)) for this compound using different theoretical methods.
| Compound | Method | Calculated ΔfH°(g) (kJ·mol⁻¹) |
| This compound | G4 | 154.6 acs.org |
| This compound | W1BD | Not explicitly stated for this compound in the provided text |
Ground State Conformational Analysis
Computational studies on this compound focus on elucidating its unique structural parameters. In its ground state, the molecule adopts a puckered bicyclic structure. The orientation of the two methyl groups at the bridgehead positions (C1 and C3) is a key feature. Theoretical calculations are essential to determine the precise bond lengths and angles that define its geometry.
While specific conformational analysis data for this compound is not extensively detailed in the provided results, the geometry of the parent bicyclo[1.1.0]butane and its derivatives are subjects of computational chemistry. For instance, in a related substituted derivative, endo,endo-bicyclo[1.1.0]butane-2,4-dimethanol dimesylate, X-ray diffraction revealed a C1-C3 bond length of 151.2 pm and a large interflap angle of 128.2°. researchgate.net Such studies provide a basis for understanding the structural effects of substitution on the bicyclobutane core. The lowest energy conformation is typically determined through methods like MMFF94 followed by geometry optimization using algorithms such as the steepest descent. acs.org
Table 1: Representative Geometric Parameters of Substituted Bicyclo[1.1.0]butane Systems
| Parameter | Value | Compound | Method |
|---|---|---|---|
| C1-C3 Bond Length | 151.2 pm | endo,endo-Bicyclo[1.1.0]butane-2,4-dimethanol dimesylate | X-ray Diffraction |
| Interflap Angle | 128.2° | endo,endo-Bicyclo[1.1.0]butane-2,4-dimethanol dimesylate | X-ray Diffraction |
Excited State Potential Energy Surfaces
The behavior of bicyclo[1.1.0]butane derivatives upon electronic excitation is a complex area of study, often involving the calculation of potential energy surfaces (PESs) for ground and excited states. researchgate.net These calculations help to understand photochemical reaction pathways, such as ring-opening or rearrangements. For the parent bicyclo[1.1.0]butane, calculations have been performed using various theoretical methods to determine excitation energies. researchgate.net
When molecules like these absorb light, they can transition to an excited state. The subsequent evolution of the molecule is governed by the topology of the excited-state PES. This can involve moving through conical intersections, which are points where the ground and excited state surfaces meet, facilitating a return to the ground state via a different molecular geometry. researchgate.net For example, the photoexcited conversion of gauche-1,3-butadiene to bicyclobutane has been analyzed via a conical intersection. researchgate.net While direct studies on this compound are not specified, the principles derived from the parent compound are applicable. Methods like CASSCF/CASPT2 and spin-flip TDDFT are employed to map these surfaces and identify minimum energy conical intersections, which are crucial for understanding photoreaction pathways. researchgate.net
Transition State Geometries and Energies
Theoretical chemistry provides powerful tools to investigate the transition states of reactions involving this compound. Transition state calculations determine the geometry and energy of the highest point along a reaction coordinate, known as the activation energy.
For instance, the thermal rearrangement of this compound to its isomers involves passing through a high-energy transition state. vu.nl The Alder-ene reaction of bicyclobutanes has been studied computationally, revealing that the reaction proceeds through a concerted pathway. acs.org In a study on a related system, the transition state for the ene reaction of a bicyclobutane ester with a cyclopropene (B1174273) was calculated to have an activation barrier of 22.5 kcal/mol. acs.org This barrier was sensitive to electronic effects, decreasing with an electron-donating group (21.2 kcal/mol for OMe) and increasing with an electron-withdrawing group (25.7 kcal/mol for CF3). acs.org The ring-opening of the parent bicyclo[1.1.0]butane has also been a subject of transition state calculations. jussieu.fr These computational approaches are vital for rationalizing reaction outcomes and selectivities.
Table 2: Calculated Activation Energies for Bicyclobutane Reactions
| Reaction | Substituent on Arene Ring | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Alder-Ene Reaction | Unsubstituted | 22.5 |
| Alder-Ene Reaction | OMe (electron-donating) | 21.2 |
| Alder-Ene Reaction | CF3 (electron-withdrawing) | 25.7 |
Quantification and Distribution of Ring Strain
Bicyclo[1.1.0]butanes are among the most strained carbocyclic compounds known. nih.gov The parent bicyclo[1.1.0]butane possesses a strain energy of approximately 66 kcal/mol. nih.gov This high degree of strain is a result of severe bond angle distortion and the unusual bonding of the central C1-C3 bond, which exhibits both σ and π character. researchgate.net
The strain energy can be quantified computationally using methods like the atomization approach with composite theories such as Gaussian-4 (G4). acs.org The gas-phase standard state enthalpy of formation (ΔfH°(g)) for this compound has been calculated using the G4 method to be 154.6 kJ/mol. acs.org This value is crucial for deriving the strain energy by comparing it with the enthalpy of a strain-free reference compound. The high strain energy is the primary driving force for the diverse reactivity of bicyclobutanes, enabling them to undergo various strain-releasing transformations. nih.govdntb.gov.ua
Solvation Effects in Theoretical Models
To accurately model chemical processes in solution, theoretical calculations must account for the influence of the solvent. Solvation effects can significantly alter molecular properties and reaction pathways compared to the gas phase. Quantum-mechanical reaction field theories, such as the Kirkwood-Onsager model, are used to simulate these effects. researchgate.net
For the parent bicyclo[1.1.0]butane, theoretical models have been developed to simulate its photochemistry in solution. researchgate.net These models show that the presence of a solvent leads to a blue-shift (an increase in energy) of all gas-phase excitation energies. researchgate.net More importantly, the solvent can enhance the mixing between Rydberg and valence excited states. This increased valence character in the excited states is crucial for explaining the bond-breaking and conical intersection formation that drives the solution-phase photochemistry of bicyclo[1.1.0]butane. researchgate.net While specific studies on solvation effects for this compound were not found, these findings on the parent system highlight the critical role of including solvent models in theoretical investigations to bridge the gap between gas-phase calculations and experimental reality in solution. researchgate.net
Advanced Spectroscopic Characterization in Mechanistic Elucidation
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy is a technique that detects unpaired electrons, making it ideal for studying radical species. In the context of 1,3-dimethylbicyclo[1.1.0]butane, ESR has been instrumental in characterizing its radical cation, which is a key intermediate in certain reactions. nih.govpitt.edu
When this compound is subjected to γ-irradiation in a Freon matrix, its radical cation (2•+) is generated. epa.govresearchgate.netresearchgate.net This species is persistent under these conditions, allowing for its characterization by ESR spectroscopy. epa.govresearchgate.netresearchgate.net The ESR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the distribution of the unpaired electron's spin density within the molecule.
Initial attempts to directly detect radical intermediates in some pericyclic reactions of bicyclo[1.1.0]butane derivatives at room temperature using ESR were not conclusive, suggesting that the radicals were transient. nih.gov However, in other studies, the involvement of radical mechanisms was supported by ESR experiments. pitt.edu For instance, the reaction of certain bicyclo[1.1.0]butane derivatives with N-allylamides showed weak ESR signals, indicating the generation of transient radical species. nih.gov More definitive evidence for a biradical intermediate in intramolecular pericyclic reactions of bicyclo[1.1.0]butanes has been provided by ESR data, which showed good agreement with spectral simulations based on a biradical mechanism. nih.gov
A detailed analysis of the ESR data for the this compound radical cation reveals important structural information. The hyperfine coupling constants indicate that the methyl groups have a significant impact on the spin distribution. Specifically, a methyl group at the 1 or 3 position withdraws approximately 15% of the spin population from the substituted carbon atom. epa.govresearchgate.netresearchgate.net This finding highlights the electronic influence of the methyl substituents on the bicyclobutane core.
While ESR is powerful, its resolving power can be limited, especially for radicals in rigid solutions, which can make it difficult to determine smaller coupling constants and their absolute signs. epa.govresearchgate.net
Electron Nuclear Double Resonance (ENDOR) Spectroscopy
To overcome the resolution limitations of ESR, Electron Nuclear Double Resonance (ENDOR) spectroscopy is often employed. ENDOR provides significantly higher resolution by simultaneously irradiating the sample with both microwave and radiofrequency fields. This technique has been particularly important for the full characterization of radical cations like that of this compound in Freon matrices. epa.govresearchgate.net
ENDOR studies of the this compound radical cation (2•+) have allowed for a more precise determination of the hyperfine coupling constants. epa.govresearchgate.net Crucially, ENDOR can determine not only the magnitude of the smaller coupling constants but also their absolute signs, which can be derived from the anisotropic components of the ENDOR signals. epa.govresearchgate.net This level of detail is often inaccessible with ESR alone, especially for radicals in rigid environments. epa.govresearchgate.net
The combined use of ESR and ENDOR spectroscopy has provided a comprehensive picture of the electronic structure of the this compound radical cation. epa.govresearchgate.net The data obtained from these techniques are essential for validating theoretical calculations and for building a detailed mechanistic understanding of the reactions involving this highly strained and reactive molecule.
Spectroscopic Data for Bicyclobutane Radical Cations
The following table summarizes key hyperfine coupling data obtained from ESR and ENDOR studies of various bicyclobutane radical cations generated in Freon matrices. This data provides insight into the electronic structure and the effect of substituents on spin distribution.
| Radical Cation | Spectroscopic Technique | Key Findings | Reference |
| Bicyclo[1.1.0]butane (1•+) | ESR and ENDOR | Characterized by its hyperfine-proton data. Possesses a puckered geometry. | acs.org |
| This compound (2•+) | ESR and ENDOR | Persistent radical cation. Methyl group withdraws ~15% of spin from the substituted carbon. | epa.govresearchgate.netresearchgate.net |
| 1-Methylbicyclo[1.1.0]butane (3•+) | ESR and ENDOR | Persistent radical cation. Methyl group withdraws ~15% of spin from the substituted carbon. | epa.govresearchgate.netresearchgate.net |
| Tricyclo[3.1.0.0(2,6)]hexane (4•+) | ESR and ENDOR | Not sufficiently long-lived for detailed study; rearranges to cyclohexa-1,3-diene radical cation. | epa.govresearchgate.net |
| Tricyclo[4.1.0.0(2,7)]heptane (5•+) | ESR and ENDOR | Not sufficiently long-lived for detailed study; rearranges to cyclohepta-1,3-diene radical cation. | epa.govresearchgate.net |
Applications in Complex Molecule Synthesis and Materials Science
Building Blocks for Novel Molecular Scaffolds
The strain inherent in 1,3-dimethylbicyclo[1.1.0]butane makes it an exceptional precursor for generating diverse and complex molecular structures. dntb.gov.ua Its ability to participate in addition, rearrangement, and insertion reactions facilitates the rapid synthesis of elaborate molecular scaffolds. researchgate.net
Recent research has demonstrated that this compound and other bicyclo[1.1.0]butanes (BCBs) can undergo stereoselective Alder-ene reactions to produce highly substituted cyclobutenes. researchgate.netnih.govorganic-chemistry.org These reactions, which proceed under mild conditions, involve the interaction of BCBs with strained alkenes and alkynes. organic-chemistry.orgchemrxiv.org
Specifically, the reaction of BCBs with cyclopropenes, which can be generated in situ through the visible light-promoted decomposition of vinyl diazo compounds, yields cyclopropyl-substituted cyclobutenes. researchgate.netnih.gov Similarly, reactions with arynes, produced under mild conditions from arylsilane triflates, lead to the formation of aryl-substituted cyclobutenes. acs.orgnih.govorganic-chemistry.org These processes are characterized by high yields and excellent regio- and diastereoselectivity. acs.orgorganic-chemistry.org For instance, the reaction of benzyne (B1209423) with this compound exclusively yields the ene product, 1,3-dimethyl-3-phenylcyclobutene. acs.org
Mechanistic studies, supported by computational analysis, suggest that these transformations proceed through an asynchronous, concerted "one step–two stage" pathway. acs.orgorganic-chemistry.org The resulting cyclobutene (B1205218) products, which possess a quaternary carbon center, are valuable building blocks for medicinal chemistry and can undergo further transformations like cycloadditions or oxidative cleavage. acs.orgorganic-chemistry.org
Table 1: Examples of Ene Reactions with this compound
| Ene Partner | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Benzyne | 1,3-Dimethyl-3-phenylcyclobutene | Not specified | acs.org |
| Dimethyl acetylenedicarboxylate (B1228247) | Ene product | Room temperature | acs.org |
| Acrylonitrile (B1666552) | Ene product | Room temperature | acs.org |
The cleavage of the central bond in bicyclo[1.1.0]butanes facilitates their use in cycloaddition reactions to form larger bridged systems. researchgate.net Formal [2σ+2π] cycloadditions between bicyclo[1.1.0]butanes and various partners lead to the synthesis of bicyclo[2.1.1]hexanes and their heteroatomic analogues. diva-portal.org
One approach involves a hexafluoroisopropanol (HFIP)-promoted formal [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with α-cyano chalcones, which demonstrates good functional group tolerance and high diastereoselectivity under mild conditions. rsc.org Another powerful method is the use of photocatalysis. diva-portal.org With a strongly oxidizing acridinium (B8443388) organophotocatalyst, the formal [2σ+2π] cycloaddition between bicyclo[1.1.0]butanes and alkenes or aldehydes yields the corresponding bicyclo[2.1.1]hexanes or oxabicyclo[2.1.1]hexanes. diva-portal.org The mechanism of this reaction can be influenced by the specific bicyclo[1.1.0]butane and alkene used, allowing for regiodivergent pathways that produce complementary products. diva-portal.org Earlier work by Cairncross and Blanchard also detailed the formation of bicyclo[2.1.1]hexanes through the cycloaddition reactions of 3-methylbicyclo[1.1.0]butanecarbonitriles. acs.org
The reactivity of this compound and related structures enables the construction of complex heterocyclic systems, including spirocyclic and tricyclic frameworks. Intramolecular reactions of appropriately functionalized bicyclo[1.1.0]butanes can lead to these intricate structures. For example, N-allylated bicyclo[1.1.0]butanes have been shown to undergo intramolecular ene-type reactions to yield spirocyclic cyclobutanes. acs.org
Furthermore, pericyclic cascade reactions of (bicyclo[1.1.0]butylmethyl)amines, initiated by N-allylation or N-propargylation, can produce novel spirocyclic and tricyclic pyrrolidine (B122466) heterocycles through formal ene or [2+2] pathways. acs.org These diastereoselective cascades highlight the potential of bicyclo[1.1.0]butanes in rapidly assembling complex, three-dimensional heterocyclic scaffolds. acs.org The development of strain-release-driven spirocyclization strategies offers a powerful method for creating sp³-rich molecular architectures. mdpi.com
The strain-release chemistry of this compound provides a rapid entry point to a variety of highly substituted small ring systems. researchgate.net The functionalized cyclobutenes formed from ene reactions are themselves valuable platforms for further synthetic elaboration. acs.org These products are rich in functionality and hold potential as building blocks in medicinal chemistry, where highly substituted small rings are of significant interest. acs.orgresearchgate.net Related cyclobutene systems have been demonstrated as suitable substrates for [3+2] and [2+1] cycloaddition reactions, leading to the formation of rigid, fused ring systems. acs.org This highlights the utility of bicyclo[1.1.0]butanes in generating molecular complexity in a controlled and efficient manner.
Strategies for Enantioselective Synthesis
The development of enantioselective syntheses involving bicyclo[1.1.0]butanes is crucial for their application in medicinal chemistry and the synthesis of chiral molecules. One successful strategy for the enantioselective synthesis of 1-bicyclo[1.1.0]butyl alkylamines involves a dicarbene addition to enantiomerically enriched propargyl amides. pitt.edu While this method can be complicated by the formation of cyclopropane (B1198618) byproducts, it has proven effective for synthesizing a range of silyl-substituted bicyclo[1.1.0]butanes in high yields. pitt.edu
These chiral silyl-substituted bicyclo[1.1.0]butanes can then be used in further transformations. For instance, when tethered to an activated alkyne, they can undergo cyclization to form pyrrolidines. pitt.edu Additionally, palladium(0)-catalyzed cycloisomerizations of these chiral bicyclo[1.1.0]butanes have been developed, leading to products like 3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclopropane] with excellent stereoselectivity. pitt.edu
Potential in Materials Science
The high degree of ring strain in this compound and related compounds makes them attractive candidates for applications in materials science. nih.gov The energy stored within their strained bonds can be released through polymerization or other transformations, potentially leading to materials with novel properties. Highly strained carbocycles are particularly interesting as intermediates in chemical and materials synthesis because their strain-release transformations can provide access to a wide variety of useful scaffolds. nih.gov
While the primary focus of research on this compound has been in its application as a synthetic building block, its inherent reactivity and high energy content suggest potential for use in the development of advanced materials. nih.govresearchgate.net The ability to form rigid, three-dimensional structures through reactions of bicyclo[1.1.0]butanes could be harnessed to create polymers or molecular solids with unique structural and electronic properties.
Development of Stimulus-Responsive Materials
The high degree of strain within the bicyclo[1.1.0]butane core makes it an excellent candidate for the development of stimulus-responsive materials, also known as "smart" materials. These materials are designed to undergo a change in their physical or chemical properties in response to an external stimulus, such as mechanical force, light, or heat. The central carbon-carbon bond of the bicyclo[1.1.0]butane scaffold is particularly susceptible to cleavage under mechanical stress, a property that is being explored in the field of polymer mechanochemistry.
When incorporated into a polymer chain, the bicyclo[1.1.0]butane unit can act as a "mechanophore," a functional group that responds to mechanical force in a specific and controlled manner. The application of force, for instance through sonication or mechanical stretching of the polymer, can induce the ring-opening of the bicyclo[1.1.0]butane core. This process releases the inherent strain energy and can lead to significant changes in the material's properties, such as its color, fluorescence, or even its transition from an insulator to a semiconductor. nih.gov
While specific research detailing the incorporation of this compound into stimulus-responsive polymers is not extensively documented in publicly available literature, the principles derived from studies on other bicyclobutane derivatives, such as bicyclo[1.1.0]butane-1-carboxylic acid, are broadly applicable. The strain-release characteristics of these derivatives are being harnessed to create materials that can dynamically respond to their environment, with potential applications in areas like self-healing materials, sensors, and advanced composites.
Table 1: General Properties of Bicyclo[1.1.0]butanes Relevant to Stimulus-Responsive Materials
| Property | Description | Significance in Stimulus-Responsive Materials |
| High Ring Strain | Bicyclo[1.1.0]butanes possess one of the highest strain energies among isolable organic compounds. | Provides a significant driving force for ring-opening reactions upon stimulation, leading to a pronounced material response. |
| Mechanochemical Activity | The central C-C bond can be selectively cleaved by mechanical force. | Enables the design of polymers that change their properties in response to mechanical stress. |
| Strain-Release Transformations | The release of strain energy can be channeled into specific chemical reactions. | Allows for the creation of materials that can, for example, release a payload or change their chemical structure on demand. |
Polymerization Applications
The high reactivity of the bicyclo[1.1.0]butane system also makes it an intriguing monomer for polymerization reactions. The relief of ring strain provides a strong thermodynamic driving force for polymerization. Research in this area has primarily focused on bicyclobutane derivatives bearing activating substituents at the bridgehead positions, such as nitrile or carboxylate groups. These groups can facilitate polymerization through various mechanisms, including anionic, cationic, and radical pathways.
For instance, bicyclobutane-1-carbonitrile has been shown to undergo anionic polymerization. acs.org More recently, visible light-induced strain-release transformations of bicyclo[1.1.0]butanes have emerged as a green and efficient method for their polymerization under mild conditions. rsc.org
While the polymerization of the parent bicyclo[1.1.0]butane and its derivatives has been explored, specific and detailed studies on the polymerization of this compound are not widely reported. The thermal isomerization of this compound has been noted to occur at temperatures above 280°C, which is significantly higher than for some other bicyclobutane derivatives. vu.nl This higher thermal stability could be a factor in its suitability for certain polymerization processes. The exploration of polymerization methods such as ring-opening metathesis polymerization (ROMP) with suitable catalysts could potentially open up avenues for the synthesis of novel polymers from this compound. nih.govacs.org
Table 2: Polymerization of Bicyclobutane Derivatives
| Monomer | Polymerization Method | Resulting Polymer Structure |
| Bicyclobutane-1-carbonitrile | Anionic Polymerization | Poly(1-cyanocyclobutane-1,3-diyl) |
| General Bicyclo[1.1.0]butanes | Visible Light-Induced Polymerization | Varies depending on reaction conditions |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies
While the synthesis of the parent bicyclo[1.1.0]butane (BCB) has been established for some time, the development of practical and scalable routes to substituted derivatives like 1,3-Dimethylbicyclo[1.1.0]butane remains an active area of research. researchgate.net Historical methods often involved multi-step sequences that limited their broader applicability. nih.gov
Future synthetic strategies are expected to focus on more efficient and stereoselective approaches. Key areas of development include:
Late-Stage Functionalization: A significant breakthrough has been the development of methods for the late-stage functionalization of pre-formed bicyclobutane scaffolds. nih.govrsc.org This allows for the introduction of diverse substituents at the bridgehead positions, offering a more modular approach to a variety of 1,3-disubstituted bicyclobutanes. nih.govrsc.org For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for this purpose. rsc.org
Directed C-H Functionalization: Building on the principles of C-H activation, future methods will likely explore the directed functionalization of the bridgehead C-H bonds of monosubstituted bicyclobutanes to introduce the second methyl group in a controlled manner. This would provide a convergent and efficient route to this compound and its analogs.
Enzymatic Synthesis: The use of enzymes for the construction of highly strained rings is a burgeoning field. dntb.gov.ua Recently, enzymatic approaches have been developed for the synthesis of other strained carbocycles, suggesting that biocatalytic methods for the enantioselective synthesis of chiral 1,3-disubstituted bicyclobutanes could be on the horizon. dntb.gov.ua
Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and control over reaction parameters, which are particularly relevant when dealing with high-energy compounds like bicyclobutanes. Future synthetic routes may leverage flow chemistry to enable the safe and efficient production of this compound.
Discovery of Unprecedented Reactivity Modes
The reactivity of this compound is dominated by the release of its considerable strain energy. While reactions involving the cleavage of the central C1-C3 bond are well-documented, future research is expected to uncover new and more complex reactivity patterns. researchgate.net
Pericyclic Reactions: The involvement of bicyclobutanes in pericyclic reactions has been relatively underexplored compared to stepwise additions. acs.org Recent studies have shown that substituted bicyclobutanes can participate in ene-like reactions with strained alkenes and alkynes. acs.org For example, this compound has been shown to react with benzyne (B1209423) to yield 1,3-dimethyl-3-phenylcyclobutene. acs.org Future work will likely expand the scope of these pericyclic reactions, leading to the stereoselective synthesis of complex cyclobutene (B1205218) and cyclobutane (B1203170) derivatives.
Photocatalysis and Radical Reactions: The use of visible-light photocatalysis has emerged as a powerful tool for activating bicyclobutanes. diva-portal.org This approach can generate radical cations from the bicyclobutane scaffold, opening up new avenues for formal [2σ+2π] cycloadditions with alkenes and aldehydes. diva-portal.org The application of these methods to this compound could provide access to a wide range of novel bicyclo[2.1.1]hexane and oxabicyclo[2.1.1]hexane structures. Further exploration of radical additions to the strained σ-bonds of this compound is also anticipated. dntb.gov.ua
Transition-Metal Catalyzed Transformations: Transition metal catalysis offers a rich platform for manipulating the reactivity of strained rings. dntb.gov.ua While some metal-catalyzed rearrangements of bicyclobutanes are known, there is significant potential for discovering new catalytic cycles that can control the regioselectivity and stereoselectivity of ring-opening and functionalization reactions of this compound. dntb.gov.ua This includes the development of novel cycloaddition and insertion reactions. researchgate.net
Integration of Advanced Computational Design in Synthesis
Computational chemistry is becoming an indispensable tool in modern organic synthesis, and its role in the study of strained molecules like this compound is set to expand significantly.
Predicting Reactivity and Selectivity: Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of bicyclobutanes. acs.org These methods can be used to predict the feasibility of new reactions, rationalize observed stereoselectivities, and guide the design of catalysts and substrates for desired transformations. acs.org For instance, computational studies have been crucial in understanding the concerted pathway of ene reactions involving bicyclobutanes. acs.org
Mechanism Elucidation: Computational modeling will continue to be vital in elucidating the mechanisms of newly discovered reactions of this compound. pitt.edu By mapping out reaction pathways and identifying key transition states and intermediates, researchers can gain a more profound understanding of the factors that govern reactivity. pitt.edu
Designing Novel Scaffolds: As the understanding of the reactivity of this compound grows, computational tools can be employed to design novel, complex molecular architectures that can be accessed from this versatile building block. This includes the in silico design of new drug candidates and materials with specific properties.
Broader Applications in Chemical Innovation
The unique structural and reactive properties of this compound and its derivatives make them attractive for a range of applications beyond fundamental organic synthesis.
Medicinal Chemistry: Saturated, three-dimensional scaffolds are increasingly sought after in drug discovery to improve the physicochemical properties of drug candidates. dntb.gov.ua Bicyclobutanes and the cyclobutanes derived from them are considered valuable bioisosteres for aromatic rings. nih.gov The 1,3-disubstituted pattern of this compound makes it a potential precursor to novel bicyclo[1.1.1]pentanes (BCPs), which are important motifs in medicinal chemistry. nih.gov Future research will likely focus on incorporating this scaffold into biologically active molecules to explore its impact on potency, selectivity, and pharmacokinetic profiles.
Materials Science: The high strain energy of this compound can be harnessed in the development of new materials. Polymerization of bicyclobutane derivatives can lead to polymers with unique properties. dntb.gov.ua The controlled ring-opening of this compound could also be used to create novel cross-linking agents or to introduce specific functionalities into polymer backbones.
Bioconjugation: Bicyclobutanes have shown promise as reagents for the chemoselective alkylation of cysteine residues in proteins. nih.gov While research in this area has focused on other substituted bicyclobutanes, the principles could be extended to derivatives of this compound for the development of new bioconjugation tools for diagnostics and therapeutics.
Chemical Compound Table
| Compound Name |
| This compound |
| Bicyclo[1.1.0]butane |
| 1,3-dimethyl-3-phenylcyclobutene |
| Bicyclo[2.1.1]hexane |
| Oxabicyclo[2.1.1]hexane |
| Bicyclo[1.1.1]pentane |
| Benzyne |
| Cyclobutane |
| Cyclobutene |
| Cyclopropane (B1198618) |
Data Tables
Table 1: Selected Reactions of this compound and Related Compounds
| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Reference |
| This compound | Benzyne | 1,3-Dimethyl-3-phenylcyclobutene | Ene-like Reaction | acs.org |
| Substituted Bicyclo[1.1.0]butanes | Alkenes/Aldehydes | Bicyclo[2.1.1]hexanes/Oxabicyclo[2.1.1]hexanes | Photocatalytic [2σ+2π] Cycloaddition | diva-portal.org |
| Monosubstituted Bicyclo[1.1.0]butane | Aryl Iodides | 1,3-Disubstituted Bicyclobutanes | Palladium-Catalyzed Cross-Coupling | rsc.org |
Q & A
Q. What are the primary synthetic routes to 1,3-dimethylbicyclo[1.1.0]butane, and what methodological challenges arise?
The synthesis of this compound typically involves strain-inducing strategies. Key methods include:
- Double carbene addition : Carbenes react with cyclopropenes to form the bicyclic core. Steric hindrance from substituents like methyl groups requires optimized conditions to avoid side reactions .
- Lithium-halogen exchange : 1-Bromobicyclo[1.1.0]butane intermediates are generated via t-BuLi treatment of 2,2-dibromo-1-(chloromethyl)cyclopropane, followed by trapping with imines or aldehydes. Stability issues of intermediates necessitate low temperatures (-78°C) and rapid quenching .
- Flow synthesis : Microfluidic reactors enable efficient lithiation and functionalization of bicyclobutane precursors at 0°C, improving yields compared to batch methods .
Q. What thermodynamic and structural properties define this compound?
- Thermodynamics : The compound exhibits high strain energy due to its fused cyclopropane rings. Gas-phase thermochemical data (ΔfH°) for bicyclo[1.1.0]butane derivatives indicate significant instability, with enthalpy of formation values around 1670 kJ/mol .
- Structure : X-ray crystallography reveals a distorted tetrahedral geometry at bridgehead carbons, with C-C bond lengths of ~1.54 Å and bond angles deviating from ideal sp<sup>3</sup> hybridization .
Advanced Research Questions
Q. How does strain-release chemistry govern the reactivity of this compound in cycloadditions?
The central strained C1-C3 bond undergoes cleavage under mild conditions, enabling:
- [2π + 2σ] Cycloadditions : Photoredox catalysis generates radical cations that react with alkenes (e.g., styrenes) to form bicyclo[3.1.0]hexanes. Regioselectivity is controlled by frontier molecular orbital interactions, with computational studies confirming radical-polar crossover mechanisms .
- Formal (3 + 3) cycloadditions : Chiral Lewis acids (e.g., bisoxazoline-Cu complexes) catalyze enantioselective reactions with nitrones, yielding heterobicyclo[n.1.1]alkanes (>90% ee). Chelation of the substrate to the catalyst dictates stereochemical outcomes .
Q. What strategies address the stereoselective synthesis of this compound derivatives?
- Chiral auxiliaries : Prochiral bicyclobutanes are functionalized via kinetic resolution using enantiopure imines, achieving dr > 10:1 .
- Asymmetric catalysis : Chiral N-heterocyclic carbenes (NHCs) promote [2 + 2] cycloadditions with α,β-unsaturated carbonyls, leveraging steric and electronic effects to control diastereoselectivity .
Q. How do computational methods resolve contradictions in mechanistic studies of bicyclobutane reactions?
Discrepancies in radical vs. polar pathways are resolved via:
- DFT calculations : For photoredox-mediated cycloadditions, transition-state analysis confirms a single-electron transfer (SET) mechanism, with spin density localized on the bicyclobutane .
- Kinetic isotope effects (KIEs) : Experimental KIEs (e.g., kH/kD > 2) validate hydrogen-abstraction steps in strain-release alkylation reactions .
Q. What challenges arise in incorporating this compound into drug discovery pipelines?
- Metabolic stability : Azetidine analogs derived from bicyclobutanes exhibit improved bioavailability but require optimization of logP and solubility. For example, 1-azabicyclo[1.1.0]butanes are functionalized via strain-release spirocyclization to access 1,3-bisarylazetidines, a pharmacophore in kinase inhibitors .
- Toxicity : Reactive intermediates (e.g., radical cations) may off-target thiol-containing proteins, necessitating protective group strategies or prodrug approaches .
Methodological Recommendations
- Characterization : Use high-resolution mass spectrometry (HRMS) and dynamic NMR to confirm bicyclobutane structures, as ring strain causes unusual <sup>13</sup>C chemical shifts (δ ~90–110 ppm) .
- Reaction monitoring : In situ IR spectroscopy tracks strain-release events via C-C bond cleavage signatures (e.g., loss of absorption at 1600 cm<sup>-1</sup>) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
